Cas no 79951-46-5 (1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-)

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- structure
79951-46-5 structure
Product Name:1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
CAS-Nr.:79951-46-5
MF:C17H18Cl3N
MW:342.690521717072
CID:4506996
PubChem ID:9882979
Update Time:2025-04-24

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
    • (1R,4S)-Sertraline HCl
    • rac-trans-Sertraline
    • 79951-46-5
    • trans-(+/-)-sertraline
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-rel-
    • (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
    • PD062159
    • SCHEMBL3947169
    • BRD-K70464547-003-01-2
    • CP50723
    • UNII-4N6S45X78A
    • C90546
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, trans-(+/-)-
    • Sertraline, (1RS,4SR)-
    • 79836-45-6
    • BDBM82217
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R-trans)-
    • ZUY6SFU8RX
    • VGKDLMBJGBXTGI-YVEFUNNKSA-N
    • Sertraline, trans-(+/-)-
    • Sertraline hydrochloride specified impurity A [EP]
    • Q27260225
    • 4N6S45X78A
    • 107508-17-8
    • DTXSID50904948
    • CP-52003
    • Racemic trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl- 1-napthalenamine
    • (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • CP-50723
    • Sertraline, (1R,4S)-
    • [4-(3,4-Dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine
    • (1R,4S)-4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
    • SERTRALINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • (1R,4S)-Trans-Sertraline
    • Sertraline (1R,4S)-Isomer
    • AKOS030242812
    • CHEMBL284994
    • Inchi: 1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
    • InChI-Schlüssel: BLFQGGGGFNSJKA-XHXSRVRCSA-N
    • Lächelt: CN[C@@H]1C2=CC=CC=C2[C@H](C2=CC(Cl)=C(Cl)C=C2)CC1.[H]Cl

Berechnete Eigenschaften

  • Genaue Masse: 305.0738049Da
  • Monoisotopenmasse: 305.0738049Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 322
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topologische Polaroberfläche: 12Ų

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: (-)-Mandelic acid Solvents: Toluene ;  heated; cooled
1.2 Reagents: Ammonia Catalysts: Di-μ-iododiiodobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]d… ;  8 h, 80 °C; 80 °C → rt; 6 h, rt
1.3 Catalysts: Potassium tert-butoxide Solvents: Toluene ,  Water ;  1 h, reflux; reflux → rt
Referenz
A Low-Waste Process To Sertraline By Diastereomeric Crystal Resolution and Waste Isomer Racemization
Blacker, A. John; Brown, Stuart; Clique, Blandine; Gourlay, Brian; Headley, Catherine E.; et al, Organic Process Research & Development, 2009, 13(6), 1370-1378

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Calcium carbonate ,  Palladium Solvents: Tetrahydrofuran ,  Carbon dioxide ;  175 bar, 120 °C
Referenz
Continuous flow hydrogenation of a pharmaceutical intermediate, [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalenyidene]-methylamine, in supercritical carbon dioxide
Clark, Peter; Poliakoff, Martyn; Wells, Andy, Advanced Synthesis & Catalysis, 2007, 349, 2655-2659

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-… Solvents: 1,2-Dichloroethane ;  12 h, 20 atm, rt
Referenz
Spiro[4,4]-1,6-nonadiene-Based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines
Han, Zhaobin; Wang, Zheng; Zhang, Xumu; Ding, Kuiling, Angewandte Chemie, 2009, 48(29), 5345-5349

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Catalytic Asymmetric Umpolung Allylation of Imines
Liu, Jie; Cao, Chao-Guo; Sun, Hong-Bao; Zhang, Xia; Niu, Dawen, Journal of the American Chemical Society, 2016, 138(40), 13103-13106

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Raw materials

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Preparation Products

Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz